

Application Notes and Protocols for (R)-BMS-816336 Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid. Dysregulation of 11 β -HSD1 has been implicated in the development of metabolic syndromes. The inhibition of 11 β -HSD1 is a promising therapeutic strategy for conditions such as type 2 diabetes and metabolic syndrome.

These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of **(R)-BMS-816336** on 11β -HSD1. The provided methodologies are designed for accuracy and reproducibility in a research setting.

Data Presentation In Vitro Inhibitory Activity of (R)-BMS-816336 and its Racemate

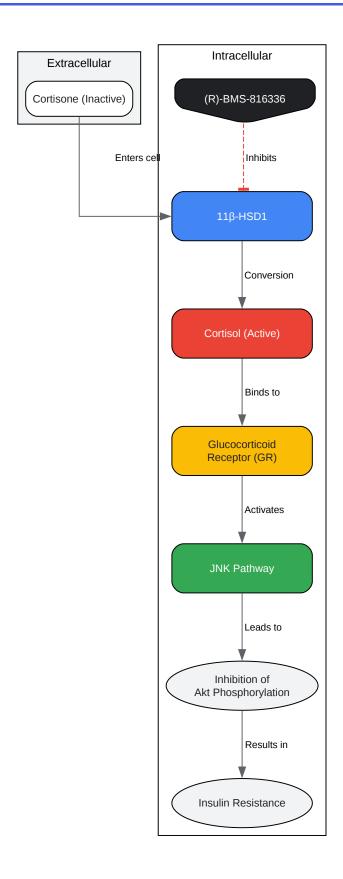


Compound	Target	Species	IC50 (nM)	Reference
(R)-BMS-816336	11β-HSD1	Human	14.5	[1]
(R)-BMS-816336	11β-HSD1	Mouse	50.3	[1]
(R)-BMS-816336	11β-HSD1	Cynomolgus Monkey	16	[1]
(Rac)-BMS- 816336	11β-HSD1	Human	10	
(Rac)-BMS- 816336	11β-HSD1	Mouse	68	_

Signaling Pathway

The following diagram illustrates the role of 11β -HSD1 in glucocorticoid activation and its downstream signaling, which can lead to insulin resistance.





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Caption: 11β -HSD1 signaling pathway and the inhibitory action of **(R)-BMS-816336**.



Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay in HEK293 Cells

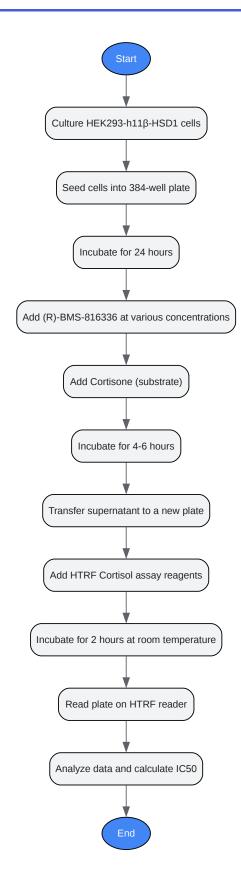
This protocol describes a robust, high-throughput cell-based assay for screening 11 β -HSD1 inhibitors using a HEK293 cell line expressing human 11 β -HSD1. The assay measures the production of cortisol from cortisone.[2]

Materials:

- HEK293 cells stably expressing human 11β-HSD1
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- (R)-BMS-816336
- Cortisone
- HTRF Cortisol Assay Kit (e.g., from Cisbio)
- 384-well white solid-bottom plates
- Multidrop dispenser
- · HTRF-compatible plate reader

Experimental Workflow Diagram:





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Caption: Workflow for the 11β-HSD1 HTRF cell-based assay.



Procedure:

- Cell Culture: Maintain HEK293 cells expressing human 11β-HSD1 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
- Cell Seeding: Seed the cells into a 384-well white solid-bottom plate at a density of 10,000 cells/well in 20 µL of culture medium.
- Incubation: Incubate the plate at 37°C for 24 hours.
- Compound Addition: Prepare serial dilutions of (R)-BMS-816336 in assay buffer. Add 5 μL of the compound dilutions to the respective wells. For the control wells, add 5 μL of assay buffer.
- Substrate Addition: Prepare a solution of cortisone in assay buffer. Add 5 μL of the cortisone solution to all wells to a final concentration of 100 nM.
- Incubation: Incubate the plate at 37°C for 4-6 hours.
- Supernatant Transfer: Carefully transfer 10 μL of the supernatant from each well to a new 384-well plate.
- HTRF Reagent Addition: Add the HTRF Cortisol assay reagents (anti-cortisol-cryptate and cortisol-d2) to each well according to the manufacturer's instructions.
- Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
- Readout: Measure the HTRF signal on a compatible plate reader at 665 nm and 620 nm.
- Data Analysis: Calculate the ratio of the fluorescence at 665 nm to 620 nm. Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LC/MS/MS-Based Assay in C2C12 Myotubes

This protocol details a cell-based assay using the murine skeletal muscle cell line C2C12 to measure the inhibition of 11β -HSD1 by monitoring the conversion of cortisone to cortisol using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[3][4]

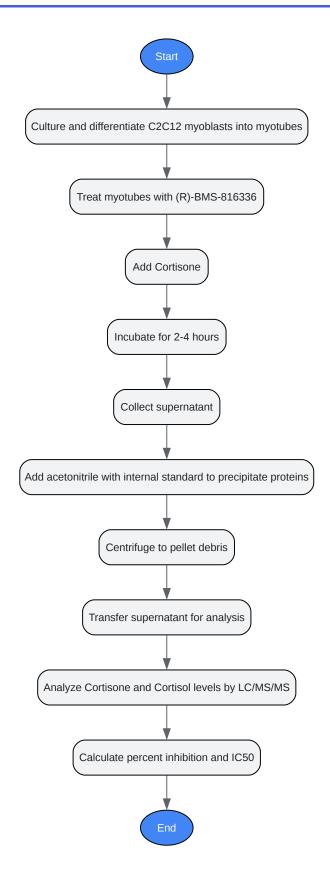


Materials:

- C2C12 myoblasts
- DMEM
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- (R)-BMS-816336
- Cortisone
- Internal Standard (e.g., d4-Cortisol)
- Acetonitrile
- Formic Acid
- 96-well plates
- LC/MS/MS system

Experimental Workflow Diagram:





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